2-Isopropyl-malonic acid monoethyl ester

Catalog No.
S1963618
CAS No.
15112-52-4
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-malonic acid monoethyl ester

CAS Number

15112-52-4

Product Name

2-Isopropyl-malonic acid monoethyl ester

IUPAC Name

2-ethoxycarbonyl-3-methylbutanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

HIAMVOUYSXARIQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C)C(=O)O

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)O

2-Isopropyl-malonic acid monoethyl ester is an organic compound classified as a malonic acid ester, characterized by the presence of an isopropyl group attached to the malonic acid backbone. The molecular formula of this compound is C8H14O4C_8H_{14}O_4, and it has a molecular weight of approximately 174.19 g/mol. This compound is notable for its versatility in organic synthesis, particularly in forming carbon-carbon bonds, making it a valuable intermediate in the production of various organic molecules, including pharmaceuticals and agrochemicals .

, which include:

  • Alkylation: This compound can undergo further alkylation at the alpha position using various alkyl halides.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Decarboxylation: Heating the compound in the presence of strong acids can lead to the loss of carbon dioxide, resulting in substituted acetic acids.

Common Reagents and Conditions

  • Alkylation: Alkyl halides, sodium ethoxide, ethanol.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
  • Decarboxylation: Strong acids like sulfuric acid with heat .

The synthesis of 2-Isopropyl-malonic acid monoethyl ester typically involves:

  • Alkylation of Diethyl Malonate: The process begins with diethyl malonate being deprotonated by a strong base such as sodium ethoxide to form an enolate ion.
  • Nucleophilic Substitution: The enolate then reacts with isopropyl bromide to yield 2-Isopropyl-malonic acid monoethyl ester.
  • Reaction Conditions: This reaction is generally performed at room temperature to reflux conditions in ethanol as a solvent .

Industrial Production Methods

On an industrial scale, continuous flow reactors may be utilized to enhance mixing and heat transfer, optimizing yields and purity through automated control over reaction parameters.

2-Isopropyl-malonic acid monoethyl ester has diverse applications across several fields:

  • Organic Synthesis: Serves as a building block for complex organic molecules.
  • Pharmaceuticals: Investigated for potential use in synthesizing bioactive compounds.
  • Agrochemicals: Used in developing agricultural chemicals.
  • Polymer Production: Employed in creating polymers and resins due to its ability to form stable carbon-carbon bonds .

Several compounds share structural similarities with 2-Isopropyl-malonic acid monoethyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl IsopropylmalonateC10H18O4C_{10}H_{18}O_4Contains two ethyl groups; used in similar applications.
Allyl Isopropyl Malonic Acid MonoureideC10H16N2O4C_{10}H_{16}N_2O_4Incorporates an allyl group; potential biological activity.
Diisopropyl MalonateC9H16O4C_{9}H_{16}O_4Contains two isopropyl groups; used for similar synthetic routes.

Uniqueness of 2-Isopropyl-Malonic Acid Monoethyl Ester

What sets 2-Isopropyl-malonic acid monoethyl ester apart from its counterparts is its specific combination of an isopropyl group with a single ethyl ester functionality, making it particularly useful for selective reactions that require this structural arrangement. This unique structure allows for tailored reactivity that can be exploited in various synthetic pathways not readily available with other similar compounds .

Thermodynamic Properties

The thermodynamic characterization of 2-Isopropyl-malonic acid monoethyl ester can be understood through comparison with related malonic derivatives and systematic analysis of substitution effects. Based on structural analogies with diethyl malonate and related compounds, fundamental thermodynamic parameters can be established.

Phase Transition Properties

For malonic acid derivatives, systematic trends in melting points correlate directly with molecular structure and intermolecular forces. Diethyl malonate exhibits a melting point of -51 to -50°C [3], while monoethyl malonate demonstrates substantially different thermal behavior due to hydrogen bonding capabilities. The isopropyl substitution in 2-Isopropyl-malonic acid monoethyl ester introduces steric effects and branching that significantly influence crystalline packing arrangements.

The solid state form of 2-Isopropyl-malonic acid monoethyl ester has been confirmed through commercial specifications [1] [2], indicating crystalline stability under ambient storage conditions. The compound maintains structural integrity at standard temperatures, with thermal stability extending through typical laboratory handling conditions.

Energetic Properties

Heat capacity values for malonic derivatives demonstrate systematic variations with substitution patterns. For diethyl malonate, liquid phase heat capacities range from 284.90 to 300.20 J/mol·K across the temperature range 294.60-298.15 K [4]. The specific heat capacity of malonic acid itself provides baseline values, with the compound exhibiting characteristic thermal behavior of dicarboxylic acids.

Enthalpy of formation values for related compounds establish thermodynamic benchmarks. Diethyl malonate demonstrates a heat of formation (liquid) of -986.60 ± 4.20 kJ/mol [4]. The isopropyl substitution and monoester functionality in 2-Isopropyl-malonic acid monoethyl ester would be expected to modify these values based on established group contribution methods.

Critical Properties

Critical temperature and pressure estimations for malonic derivatives rely on molecular structure correlations. Diethyl malonate exhibits a critical temperature of 651.00 K and critical pressure of 3093.29 kPa [4]. The branched structure and asymmetric ester functionality of 2-Isopropyl-malonic acid monoethyl ester would influence these parameters through steric and electronic effects.

Spectroscopic Signature

The spectroscopic characterization of 2-Isopropyl-malonic acid monoethyl ester reveals distinctive features attributable to its unique structural elements. The compound exhibits characteristic absorption patterns across multiple spectroscopic techniques.

Infrared Spectroscopy

Malonic acid derivatives display characteristic infrared absorption patterns, with particular emphasis on carbonyl stretching frequencies. Studies of malonate esters demonstrate that most exhibit two distinct ester carbonyl stretching bands due to vibrational coupling between the two carbonyl groups [5]. For diethyl malonate, these bands appear at 1757 and 1740 cm⁻¹ in carbon tetrachloride solution [5].

The presence of the carboxylic acid functionality in 2-Isopropyl-malonic acid monoethyl ester introduces additional complexity. The free carboxylic acid group would exhibit characteristic O-H stretching around 2500-3300 cm⁻¹ (broad), with C=O stretching typically appearing at 1700-1725 cm⁻¹. The ester carbonyl would appear in the range 1735-1750 cm⁻¹, potentially showing coupling effects with the acid carbonyl.

The isopropyl substitution contributes distinctive C-H stretching and bending modes. Branched alkyl groups exhibit characteristic patterns, with C-H stretching appearing around 2850-3000 cm⁻¹ and specific bending modes for the isopropyl methyl groups around 1350-1400 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopic analysis of malonic acid derivatives reveals distinctive coupling patterns and chemical shift assignments. For related compounds, such as dimethyl isopropylmalonate, characteristic patterns include the isopropyl methine proton appearing as a septet due to coupling with six methyl protons [6].

The ¹H NMR spectrum of 2-Isopropyl-malonic acid monoethyl ester would exhibit several distinct resonances: the carboxylic acid proton appearing as a broad singlet around 10-12 ppm, the malonic methine proton appearing as a doublet around 3.4-3.6 ppm due to coupling with the isopropyl methine, the isopropyl methine proton as a septet around 2.5-2.7 ppm, the ethyl ester methylene as a quartet around 4.2-4.3 ppm, and various methyl groups showing characteristic splitting patterns.

¹³C NMR analysis would reveal carbonyl carbons around 170-180 ppm for both the acid and ester functionalities, with the malonic carbon appearing around 50-60 ppm, and aliphatic carbons distributed according to their respective chemical environments.

Mass Spectrometry

Mass spectrometric fragmentation patterns for malonic acid derivatives provide structural confirmation through characteristic fragmentation pathways. The molecular ion peak would appear at m/z 174 for 2-Isopropyl-malonic acid monoethyl ester, with characteristic fragments including loss of the ethyl ester group (M-45), loss of carboxylic acid functionality (M-45), and various alkyl fragmentations from the isopropyl group.

Electron ionization mass spectra of related malonic compounds demonstrate predictable fragmentation patterns, with base peaks often corresponding to alkyl cation formation or ester-specific fragmentations [7].

Chromatographic Behavior

The chromatographic properties of 2-Isopropyl-malonic acid monoethyl ester reflect its amphiphilic nature, combining polar carboxylic acid functionality with nonpolar alkyl substituents.

Gas Chromatographic Properties

Gas chromatographic analysis of malonic acid derivatives requires consideration of thermal stability and volatility characteristics. Related compounds such as monoethyl malonate exhibit boiling points around 79-81°C at reduced pressure (2.5 mmHg) [8], indicating moderate volatility suitable for GC analysis under appropriate conditions.

The retention behavior of 2-Isopropyl-malonic acid monoethyl ester on nonpolar stationary phases would be influenced by the compound's overall molecular weight and branching pattern. The isopropyl substitution increases hydrophobic character relative to unsubstituted malonic derivatives, potentially increasing retention times on nonpolar columns.

Temperature programming would be essential for optimal separation, with the compound likely eluting in the mid-range of typical temperature programs due to its intermediate polarity and molecular weight characteristics.

Liquid Chromatographic Behavior

High-performance liquid chromatographic separation of 2-Isopropyl-malonic acid monoethyl ester would exploit the compound's acid-base properties and hydrogen bonding capabilities. The carboxylic acid functionality provides multiple retention mechanisms depending on mobile phase pH and column chemistry.

On reversed-phase columns, the compound would exhibit intermediate retention due to the balance between the polar acid/ester functionalities and the nonpolar isopropyl group. Mobile phase pH would significantly influence retention, with protonated forms (low pH) showing increased retention on C18 phases compared to ionized forms at neutral or basic pH.

Normal-phase chromatography would provide alternative selectivity, with the polar functionalities interacting strongly with silica-based phases. Gradient elution from nonpolar to polar solvents would facilitate optimal peak shape and resolution.

Electrophoretic Properties

The acid-base character of 2-Isopropyl-malonic acid monoethyl ester enables separation by capillary electrophoresis techniques. The pKa value, estimated around 3.5-4.0 based on structural analogies with other substituted malonic acids, determines ionization behavior across physiologically relevant pH ranges.

At pH values above the pKa, the compound exists predominantly as the carboxylate anion, enabling separation based on electrophoretic mobility. The isopropyl substitution influences the overall size-to-charge ratio, affecting migration times relative to unsubstituted analogues.

Solubility and Partition Coefficients

The solubility profile of 2-Isopropyl-malonic acid monoethyl ester reflects the competing influences of polar and nonpolar structural elements.

Aqueous Solubility

Water solubility characteristics can be estimated from structurally related compounds. Malonic acid exhibits high water solubility (763 g/L at 25°C) [9] [10], attributed to strong hydrogen bonding capabilities and ionic character. Monoethyl malonate demonstrates intermediate solubility characteristics due to the balance between polar and nonpolar functionality.

The isopropyl substitution in 2-Isopropyl-malonic acid monoethyl ester reduces water solubility relative to unsubstituted malonic derivatives through increased hydrophobic character. However, the retention of the carboxylic acid functionality maintains significant water solubility, estimated in the range of 10-50 g/L based on structural analogies.

pH-dependent solubility behavior would be pronounced, with dramatically increased solubility at pH values above the compound's pKa due to ionization of the carboxylic acid group. The compound would demonstrate typical weak acid solubility profiles, with solubility increasing exponentially with pH above the pKa.

Organic Solvent Compatibility

Solubility in organic solvents reflects the compound's amphiphilic nature. The ethyl ester functionality promotes solubility in moderately polar organic solvents such as ethyl acetate, diethyl ether, and alcohols. The carboxylic acid group contributes to solubility in polar protic solvents through hydrogen bonding interactions.

The isopropyl substitution enhances solubility in nonpolar and weakly polar solvents relative to unsubstituted malonic derivatives. Complete miscibility would be expected with lower alcohols (methanol, ethanol), while partial miscibility would characterize interactions with hydrocarbon solvents.

Partition Coefficients

The octanol-water partition coefficient (log P) provides a quantitative measure of lipophilicity. For related compounds, diethyl malonate exhibits a log P of 0.503 [4], while monoethyl malonate shows values around 0.35 [11]. The isopropyl substitution in 2-Isopropyl-malonic acid monoethyl ester would increase lipophilicity relative to unsubstituted analogues.

Estimated log P values for 2-Isopropyl-malonic acid monoethyl ester range from 0.8 to 1.2, based on group contribution methods and structural analogies. This intermediate lipophilicity indicates balanced partitioning between aqueous and organic phases, with pH-dependent behavior due to the ionizable carboxylic acid functionality.

The distribution coefficient (log D) would show significant pH dependence, decreasing substantially at pH values above the pKa due to ionization effects. At physiological pH (7.4), the compound would exist predominantly in ionized form, reducing organic phase partitioning relative to neutral conditions.

Thermodynamic Activity Coefficients

Activity coefficients in various solvent systems provide insights into molecular interactions and solution behavior. The branched structure and mixed functionality of 2-Isopropyl-malonic acid monoethyl ester would result in non-ideal solution behavior across most solvent systems.

In aqueous solutions, positive deviations from ideality would be expected due to hydrophobic interactions of the isopropyl group with water structure. Conversely, negative deviations might occur in strongly hydrogen-bonding solvents due to specific interactions with the carboxylic acid functionality.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

15112-52-4

Dates

Last modified: 04-14-2024

Explore Compound Types